molecular formula C24H20N4O4 B2468832 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 942002-11-1

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No. B2468832
CAS RN: 942002-11-1
M. Wt: 428.448
InChI Key: UUPAMRHYTNZXOO-HPNDGRJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C24H20N4O4 and its molecular weight is 428.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Applications

The scientific research involving (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea explores various synthesis methods and potential applications. Notably, the compound's involvement in the synthesis of new chemical structures and its potential biological activities are of interest.

  • Synthesis of New Chemical Structures : Techniques such as the Curtius rearrangement have been utilized to transform 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently into ureas, leading to the creation of novel alkyl derivatives. This approach highlights the compound's role in synthesizing new chemical entities with potential for further application in medicinal chemistry and material science (Khouili et al., 2021).

  • Regioselectivity in Chemical Reactions : The compound's structure facilitates unique regioselectivity in chemical reactions, such as the Ir-catalyzed alkylation of C(sp3)-H bonds, underscoring its utility in creating targeted modifications of molecules for enhanced biological activity or specific material properties (Lahm & Opatz, 2014).

  • Molecular Docking and Biological Activity : Molecular docking studies have shown that derivatives of this compound form stable complexes with certain inhibitors, suggesting potential inhibitory activity against specific enzymes or receptors. This implicates its relevance in drug discovery, particularly in designing inhibitors for targeted therapy (El-Azab et al., 2016).

  • Antimicrobial Activities : Some derivatives have been evaluated for their antimicrobial activities, indicating the compound's potential as a scaffold for developing new antimicrobial agents. This is crucial in the fight against resistant bacterial and fungal strains, highlighting the compound's significance in pharmaceutical research (Patel & Shaikh, 2011).

  • Application in Organic Synthesis : The compound's derivatives have been used in various organic synthesis reactions, including the synthesis of medium-ring nitrogen heterocycles through migratory ring expansion, showcasing its versatility in organic chemistry and potential applications in synthesizing complex molecular architectures (Hall et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide, followed by the addition of urea to form the final product.", "Starting Materials": [ "2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one", "benzo[d][1,3]dioxole-5-carboxylic acid hydrazide", "urea" ], "Reaction": [ "Step 1: Condensation of 2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-one with benzo[d][1,3]dioxole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)hydrazide.", "Step 2: Addition of urea to the intermediate in the presence of a base such as triethylamine (TEA) to form the final product (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS RN

942002-11-1

Molecular Formula

C24H20N4O4

Molecular Weight

428.448

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-oxo-3-(2-phenylethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C24H20N4O4/c29-23(25-17-10-11-20-21(14-17)32-15-31-20)27-22-18-8-4-5-9-19(18)26-24(30)28(22)13-12-16-6-2-1-3-7-16/h1-11,14H,12-13,15H2,(H2,25,27,29)

InChI Key

UUPAMRHYTNZXOO-HPNDGRJYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.